Tenofovir Disoproxil Isopropoxycarbonyl
Overview
Description
Tenofovir Disoproxil Isopropoxycarbonyl is a prodrug of tenofovir, a nucleotide analog reverse transcriptase inhibitor. It is primarily used in the treatment of HIV-1 infection and chronic hepatitis B. The compound is designed to enhance the bioavailability of tenofovir, allowing it to be more effectively absorbed and utilized in the body .
Mechanism of Action
Target of Action
Tenofovir Disoproxil Isopropoxycarbonyl, also known as Tenofovir Disoproxil, is a nucleotide analog reverse transcriptase inhibitor . Its primary target is the HIV-1 reverse transcriptase enzyme . This enzyme plays a crucial role in the replication of the HIV virus .
Mode of Action
Upon oral administration, Tenofovir Disoproxil is metabolized to tenofovir, which then undergoes subsequent phosphorylation by cellular enzymes to generate the active form, tenofovir diphosphate . This active form inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate, deoxyadenosine 5’-triphosphate, and by causing DNA chain termination .
Biochemical Pathways
Tenofovir Disoproxil primarily affects the HIV replication pathway . By inhibiting the reverse transcriptase enzyme, it prevents the conversion of viral RNA into DNA, a critical step in the viral replication process . This action effectively reduces the viral load in HIV-infected individuals .
Pharmacokinetics
Tenofovir Disoproxil exhibits an average renal clearance of approximately 160 ml/h/kg, which is in excess of the glomerular filtration rate . This indicates that the drug is primarily eliminated through the kidneys. The recommended oral dosage of Tenofovir Disoproxil in adults is 300 mg/day . Dose adjustments are necessary for patients with significant renal impairment . No dosage adjustment is necessary in patients with liver disease .
Result of Action
The inhibition of the HIV-1 reverse transcriptase enzyme by Tenofovir Disoproxil results in a decrease in the viral load in HIV-infected individuals . This leads to a reduction in the progression of the disease and an improvement in the patient’s immune function .
Action Environment
Environmental factors such as temperature can influence the stability of Tenofovir Disoproxil . For instance, thermal degradation at 60°C for 8 hours can lead to the formation of different degradants . These degradants can potentially impact the stability of Tenofovir Disoproxil via different pathways . Therefore, proper storage conditions are essential to maintain the efficacy and stability of the drug .
Biochemical Analysis
Biochemical Properties
Tenofovir Disoproxil Isopropoxycarbonyl, like Tenofovir Disoproxil, acts as a nucleotide reverse transcriptase inhibitor . This means it blocks the function of the enzyme reverse transcriptase, which is crucial for the replication of HIV . Upon oral administration, it is metabolized to tenofovir, which then undergoes subsequent phosphorylation by cellular enzymes to generate the active tenofovir diphosphate .
Cellular Effects
This compound, through its active form tenofovir diphosphate, inhibits the activity of HIV-I reverse transcriptase . This has a profound effect on various types of cells, particularly immune cells that are the primary targets of HIV. By inhibiting the replication of the virus, it helps control the viral load in HIV-infected people .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to tenofovir and then to tenofovir diphosphate, the active form . Tenofovir diphosphate acts as a chain terminator, inhibiting the action of the enzyme reverse transcriptase, which is essential for the replication of HIV .
Temporal Effects in Laboratory Settings
This compound, like Tenofovir Disoproxil, is subjected to degradation under various stress conditions . For instance, upon thermal degradation at 60°C for 8 hours, different degradation products are identified . These degradation products can potentially impact the stability of the drug .
Dosage Effects in Animal Models
For instance, in pediatric patients 2 years or older, the dosage is based on body weight .
Metabolic Pathways
Upon oral administration, this compound is likely metabolized to tenofovir, which then undergoes subsequent phosphorylation by cellular enzymes to generate the active tenofovir diphosphate .
Transport and Distribution
This compound is absorbed and converted to its active form, tenofovir, a process that is limited by intestinal transport (P-glycoprotein), and intestinal degradation (carboxylesterase) .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Given that its active form, tenofovir diphosphate, inhibits the activity of HIV-I reverse transcriptase , it is likely that it localizes where this enzyme is found, which is in the cytoplasm of the cell where viral replication occurs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tenofovir Disoproxil Isopropoxycarbonyl involves esterifying tenofovir with chloromethyl isopropyl carbonate in the presence of a base, phase transfer catalyst, and optionally a dehydrating agent, in a suitable solvent . The process can be summarized as follows:
Esterification: Tenofovir is esterified with chloromethyl isopropyl carbonate.
Purification: The resulting Tenofovir Disoproxil is optionally purified.
Conversion: Tenofovir Disoproxil is converted into its pharmaceutically acceptable salts, such as fumarate.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to maximize yield and purity. Key improvements include the use of a telescoped process for the second stage, which eliminates the need for extraction and solvent exchange, and the addition of a quaternary ammonium salt to the alkylation reaction .
Chemical Reactions Analysis
Types of Reactions: Tenofovir Disoproxil Isopropoxycarbonyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, particularly involving the isopropoxycarbonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions often involve nucleophiles like hydroxide ions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Tenofovir Disoproxil Isopropoxycarbonyl has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying nucleotide analogs and their interactions.
Biology: The compound is studied for its effects on cellular processes and enzyme inhibition.
Medicine: It is a key component in antiretroviral therapy for HIV and hepatitis B treatment.
Industry: The compound is used in the development of pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
Tenofovir Alafenamide: Another prodrug of tenofovir with improved safety profile and efficacy.
Adefovir Dipivoxil: A nucleotide analog used for hepatitis B treatment.
Lamivudine: A nucleoside analog reverse transcriptase inhibitor used in combination with tenofovir.
Uniqueness: Tenofovir Disoproxil Isopropoxycarbonyl is unique due to its enhanced bioavailability and effectiveness in inhibiting viral replication. Its isopropoxycarbonyl groups improve its pharmacokinetic properties, making it a valuable component in antiretroviral therapy .
Properties
IUPAC Name |
propan-2-yl [[(2R)-1-[6-(propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N5O12P/c1-14(2)38-21(29)27-19-18-20(25-9-24-19)28(10-26-18)8-17(7)35-13-41(32,36-11-33-22(30)39-15(3)4)37-12-34-23(31)40-16(5)6/h9-10,14-17H,8,11-13H2,1-7H3,(H,24,25,27,29)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVGIZKCGVNNKM-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1=C2C(=NC=N1)N(C=N2)CC(C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)NC(=O)OC(C)C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N5O12P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858428 | |
Record name | Bis[({[(propan-2-yl)oxy]carbonyl}oxy)methyl] [({(2R)-1-[6-({[(propan-2-yl)oxy]carbonyl}amino)-9H-purin-9-yl]propan-2-yl}oxy)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1244022-54-5 | |
Record name | (R)-Isopropyl (9-(2-((bis(((isopropoxycarbonyl)oxy)methoxy)phosphoryl)methoxy)propyl)-9H-purin-6-yl)carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1244022545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis[({[(propan-2-yl)oxy]carbonyl}oxy)methyl] [({(2R)-1-[6-({[(propan-2-yl)oxy]carbonyl}amino)-9H-purin-9-yl]propan-2-yl}oxy)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-ISOPROPYL (9-(2-((BIS(((ISOPROPOXYCARBONYL)OXY)METHOXY)PHOSPHORYL)METHOXY)PROPYL)-9H-PURIN-6-YL)CARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72BJ59FVC3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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